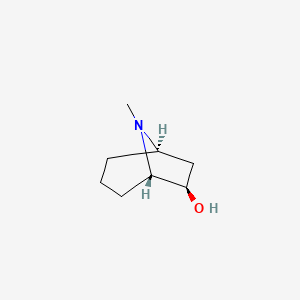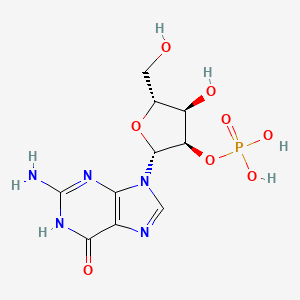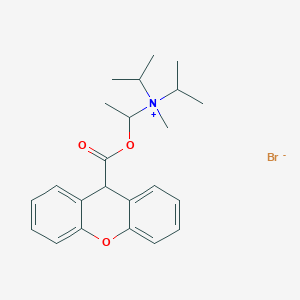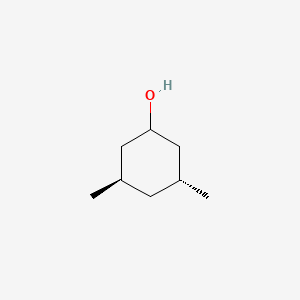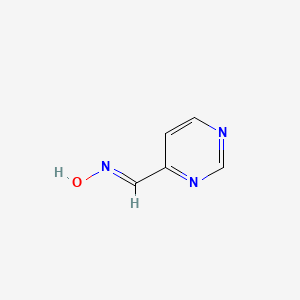
Pyrimidine-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine-4-carbaldehyde oxime is an organic compound with the molecular formula C5H5N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4-carboxylic acid.
Reduction: Reduction reactions can convert it into pyrimidine-4-carbaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidine-4-carboxylic acid.
Reduction: Pyrimidine-4-carbaldehyde.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Pyrimidine-4-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as an intermediate in the development of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrimidine-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular context in which it is used .
Comparison with Similar Compounds
Pyridine-4-carbaldehyde oxime: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrimidine-2-carbaldehyde oxime: An isomer with the oxime group at the 2-position.
Pyrimidine-5-carbaldehyde oxime: An isomer with the oxime group at the 5-position.
Uniqueness: Pyrimidine-4-carbaldehyde oxime is unique due to its specific positioning of the oxime group at the 4-position, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional specificity can lead to unique biological and chemical properties compared to its isomers .
Properties
CAS No. |
1073-65-0 |
|---|---|
Molecular Formula |
C5H5N3O |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
(NZ)-N-(pyrimidin-4-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H/b8-3- |
InChI Key |
PUVYLIOTFMFXOB-BAQGIRSFSA-N |
SMILES |
C1=CN=CN=C1C=NO |
Isomeric SMILES |
C1=CN=CN=C1/C=N\O |
Canonical SMILES |
C1=CN=CN=C1C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate](/img/structure/B1144107.png)

![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)
